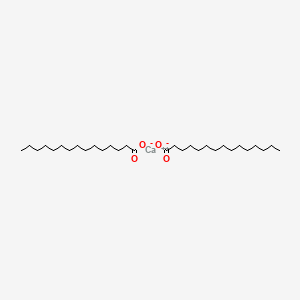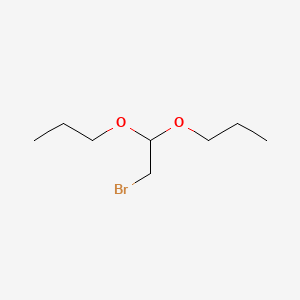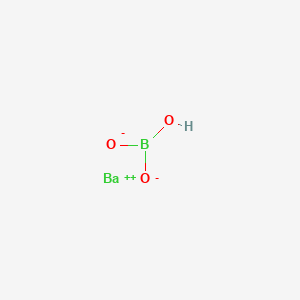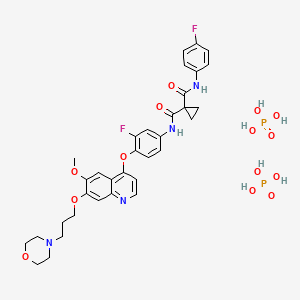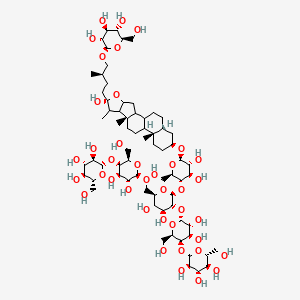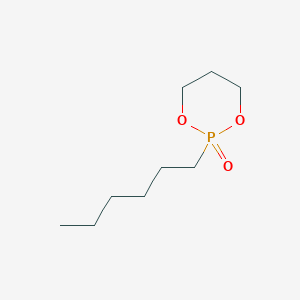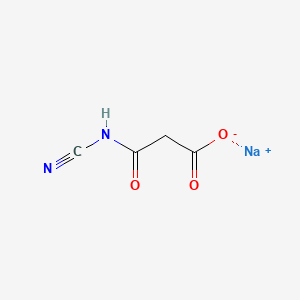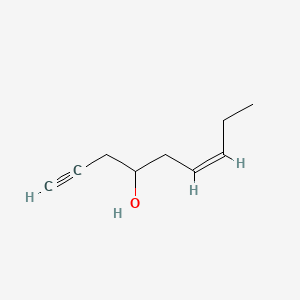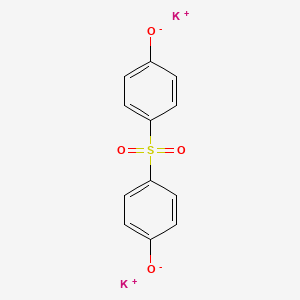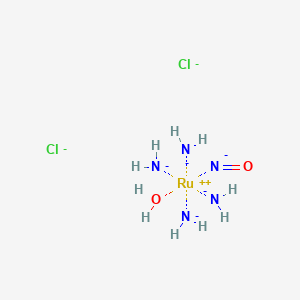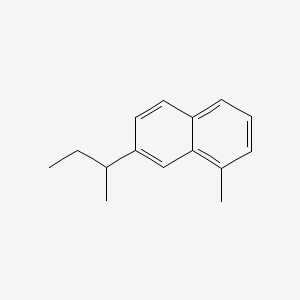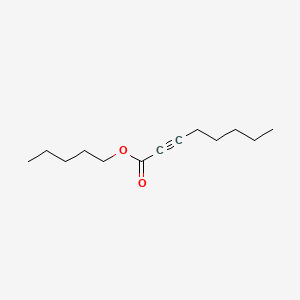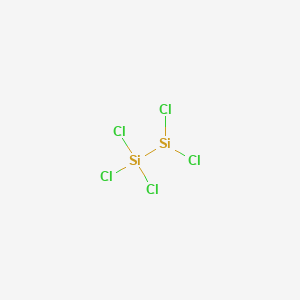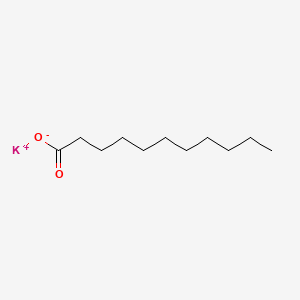
Potassium undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C11H21KO2 and a molecular weight of 224.39 g/mol . This compound is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium undecanoate can be synthesized through the neutralization of undecanoic acid with potassium hydroxide. The reaction typically involves dissolving undecanoic acid in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The reaction mixture is stirred at room temperature until the reaction is complete, and the solvent is then evaporated to obtain the this compound salt.
Industrial Production Methods
In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Potassium undecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted undecanoates.
Aplicaciones Científicas De Investigación
Potassium undecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug formulations and as a therapeutic agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium undecanoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to changes in cell function and metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Potassium decanoate: Similar in structure but with one less carbon atom.
Potassium dodecanoate: Similar in structure but with one more carbon atom.
Potassium stearate: A longer-chain fatty acid potassium salt.
Uniqueness
Potassium undecanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. It has a balance of hydrophobic and hydrophilic characteristics, making it useful in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
62916-82-9 |
|---|---|
Fórmula molecular |
C11H21KO2 |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
potassium;undecanoate |
InChI |
InChI=1S/C11H22O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
NFFKRJOYWMTDBM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


